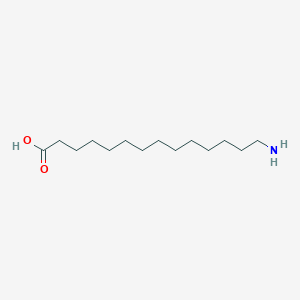
14-aminotetradecanoic Acid
Vue d'ensemble
Description
14-aminotetradecanoic acid (ATDA) is a fatty acid derivative . It has a molecular weight of 243.39 . It is isolated from the Decalepis hamiltonii roots .
Molecular Structure Analysis
The molecular formula of this compound is C14H29NO2 . The InChI code is 1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17) .Chemical Reactions Analysis
This compound exhibits antioxidant activity and ameliorates xenobiotics-induced cytotoxicity . It is a potent scavenger of superoxide (O2 •−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•) physiologically relevant free radicals .Applications De Recherche Scientifique
Antioxidant and Cytoprotective Properties
14-Aminotetradecanoic acid (ATDA) has been identified as having potent antioxidant and cytoprotective properties. Extracted from Decalepis hamiltonii roots, ATDA effectively scavenges various physiologically relevant free radicals such as superoxide, hydroxyl, nitric oxide, and lipid peroxide. It exhibits secondary antioxidant activities like reducing power, metal-chelating activity, and inhibition of protein carbonylation. Additionally, ATDA has shown potential in preventing oxidative stress in primary hepatocytes and Ehrlich ascites tumor cells, suggesting its value as a novel bioactive molecule with significant health implications (Srivastava et al., 2012).
Role in Soil Nitrogen Cycling
Research on amino acids in soil, such as lysine and leucine, provides insights into the behavior of similar compounds in soil ecosystems. For example, the study of lysine and leucine's mineralization in soil aggregates reveals the impact of sorption on the biodegradation of amino acids. This research enhances our understanding of the role of amino acids in soil nitrogen cycling, which could be extended to the study of compounds like this compound (Vieublé Gonod et al., 2006).
Radiocarbon Dating and Soil Science
This compound's potential utility in radiocarbon dating and soil science research could be inferred from studies involving similar compounds. For instance, research on radiocarbon dating with 14C-labeled aminocyclopyrachlor in tropical soils helps understand herbicide behavior and fate, which could inform similar studies with this compound (Francisco et al., 2017).
Applications in Molecular Biology
This compound may have relevance in molecular biology, similar to other aminotetradecanoic acids. For example, studies onthe 14-3-3 proteins, which bind to phosphoserine-containing motifs, could provide insights into the interaction of amino acids at the molecular level. This research may help to understand the binding properties and potential biological roles of this compound in similar protein interactions (Tzivion & Avruch, 2002).
Potential in Agricultural Science
The study of amino acids absorption by crops, such as poblano chili, in the presence of organic fertilizers can provide valuable insights for agricultural science. This research area may explore the effects of this compound on crop growth and nutrient uptake, potentially leading to enhanced agricultural productivity (Navarrete Jm, 2020).
Contributions to Environmental Studies
This compound's applications may extend to environmental studies, similar to other amino acids used in radiocarbon analysis. For example, a study using 14C-labeled glycine to investigate nutrient transport by soil fungi under field conditions demonstrates the potential of this compound in tracing and understanding soil and environmental processes (Czimczik et al., 2005).
Mécanisme D'action
Target of Action
14-Aminotetradecanoic Acid (ATDA) primarily targets free radicals in the body . These include superoxide (O2 •−), hydroxyl (•OH), nitric oxide (•NO), and lipid peroxide (LOO•), which are physiologically relevant free radicals . These free radicals are known to cause oxidative stress, leading to various diseases.
Mode of Action
ATDA interacts with its targets by scavenging these free radicals . It exhibits concentration-dependent secondary antioxidant activities like reducing power, metal-chelating activity, and inhibition of protein carbonylation . This interaction results in a decrease in oxidative stress, thereby preventing potential damage to cells.
Biochemical Pathways
ATDA affects multiple signaling pathways, including survival pathways such as those regulated by NF-kB, Akt, and growth factors; cytoprotective pathways dependent on Nrf2 . By scavenging free radicals, ATDA helps maintain the balance in these pathways, ensuring normal cellular function.
Result of Action
ATDA demonstrates cytoprotective activity in primary hepatocytes and Ehrlich ascites tumor cells against oxidative stress-inducing xenobiotics . The mechanism of cytoprotective action involves maintaining the intracellular glutathione, scavenging of reactive oxygen species, and inhibition of lipid peroxidation . This suggests that ATDA can help protect cells from damage caused by oxidative stress.
Propriétés
IUPAC Name |
14-aminotetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTNRXKFJNGFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




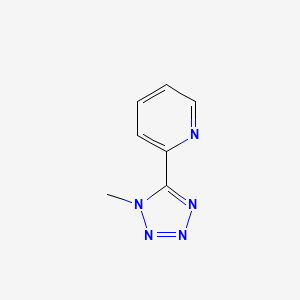
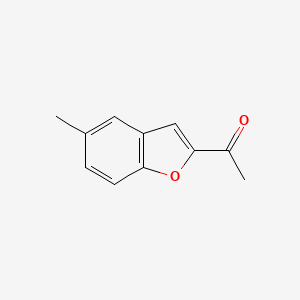
![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)

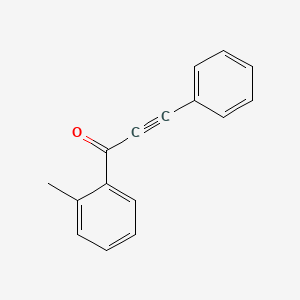

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)
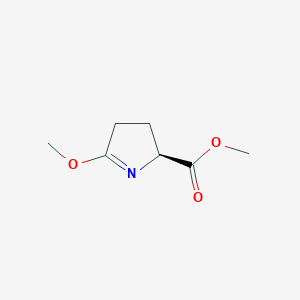

![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)
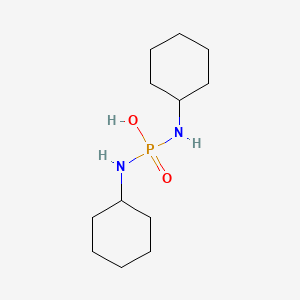

![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)